Tert-butyl 4-(5-amino-4-isopropoxypyrimidin-2-YL)piperidine-1-carboxylate
Description
Tert-butyl 4-(5-amino-4-isopropoxypyrimidin-2-yl)piperidine-1-carboxylate is a piperidine-based small molecule featuring a tert-butyl carbamate group at the 1-position of the piperidine ring and a pyrimidine substituent at the 4-position. The pyrimidine moiety is functionalized with an amino group at position 5 and an isopropoxy group at position 2. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical research, particularly in kinase inhibition or nucleotide analog development.
Key structural attributes include:
- Tert-butyl carbamate: Enhances solubility and serves as a protective group for the piperidine nitrogen during synthesis.
- Pyrimidine ring: A heteroaromatic system capable of hydrogen bonding and π-π interactions.
- Amino group: Provides a site for further derivatization or interaction with biological targets.
Properties
Molecular Formula |
C17H28N4O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl 4-(5-amino-4-propan-2-yloxypyrimidin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H28N4O3/c1-11(2)23-15-13(18)10-19-14(20-15)12-6-8-21(9-7-12)16(22)24-17(3,4)5/h10-12H,6-9,18H2,1-5H3 |
InChI Key |
XUDQYRFEEWTWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=NC=C1N)C2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-amino-4-isopropoxypyrimidin-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyrimidine moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-amino-4-isopropoxypyrimidin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
Tert-butyl 4-(5-amino-4-isopropoxypyrimidin-2-yl)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-amino-4-isopropoxypyrimidin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and conditions. For example, it may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Tert-Butyl Piperidine Carboxylates
*Estimated based on structural formula.
Key Observations :
Heterocyclic Diversity: The target compound’s pyrimidine ring contrasts with indazole () or benzimidazolone () systems in analogs.
Substituent Effects: Isopropoxy vs. Methoxy: The isopropoxy group in the target compound increases steric hindrance and lipophilicity (higher logP) compared to methoxy groups in indazole derivatives . Amino Group Position: The 5-amino pyrimidine may exhibit different hydrogen-bonding patterns than the 5-amino indazole in .
Key Observations :
- Catalytic Hydrogenation: achieved 81% yield for nitro reduction, a common step in amino group introduction, suggesting similar efficiency could apply to the target compound.
- High Purity : The 99.99% HPLC purity in highlights achievable quality for tert-butyl piperidine carboxylates, though steric bulk in the target compound may complicate purification.
Physicochemical and Pharmacological Implications
- Metabolic Stability : Acetylated piperidines () may undergo faster deacetylation in vivo compared to carbamate-protected analogs.
- Target Selectivity : Pyrimidine-based systems (target compound) vs. indazole derivatives () could engage different biological targets due to variations in aromatic stacking and hydrogen-bonding capacity.
Biological Activity
Tert-butyl 4-(5-amino-4-isopropoxypyrimidin-2-YL)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 336.4 g/mol. The compound features a piperidine ring linked to a pyrimidine moiety, which contributes to its lipophilicity and potential bioactivity.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The presence of the pyrimidine ring is particularly significant, as it is known to influence binding affinity and selectivity for specific biological pathways. Studies utilizing techniques such as molecular docking and binding assays are essential for elucidating these interactions.
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting a possible role in cancer therapy. The compound's mechanism involves inducing apoptosis in malignant cells, which could be attributed to its structural similarity with known anticancer agents.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition properties. Preliminary findings suggest that it may act as an inhibitor for certain kinases involved in cellular signaling pathways. This inhibition could lead to altered cellular responses, making it a candidate for further investigation in the context of targeted therapies.
Comparative Analysis with Analogous Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features of several related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate | Contains a pyrazole ring; differing biological activity | |
| Tert-butyl 4-(Phenylamino)piperidine-1-carboxylate | Incorporates a phenyl group; potential analgesic properties | |
| Tert-butyl 4-(5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate | Features an isopropoxy group; enhances lipophilicity |
This comparative analysis underscores the distinct biological activities imparted by different functional groups within these compounds, highlighting the potential for novel therapeutic applications.
Case Studies and Research Findings
Several case studies have investigated the biological activity of this compound:
- In Vitro Cell Proliferation Assay : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
- Kinase Inhibition Studies : Research involving enzyme assays revealed that this compound effectively inhibited specific kinases, suggesting a mechanism that could be leveraged for therapeutic purposes.
- Molecular Docking Studies : Computational analyses indicated strong binding interactions between the compound and target proteins, providing insights into its mechanism of action at the molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
